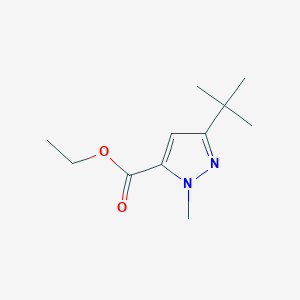

3-(叔丁基)-1-甲基-1H-吡唑-5-羧酸乙酯

描述

The compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “ethyl”, “tert-butyl”, and “methyl” groups are substituents on the pyrazole ring .

Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The specific synthesis pathway for this compound would depend on the placement of the substituents on the pyrazole ring .Molecular Structure Analysis

The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, solubility, and stability would typically be determined experimentally .科学研究应用

- Application Summary : ETBE and TBA are ether oxygenates added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles . Understanding their anaerobic biodegradation in groundwater is important, given that ETBE is replacing MTBE as a gasoline additive in several regions .

- Methods : Non-isotopic methods, such as the detection of contaminant loss, metabolites, or ETBE- and TBA-degrading bacteria are not sufficiently sensitive to track anaerobic biodegradation in situ . Compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .

- Results : The lack of studies demonstrating anaerobic biodegradation of ETBE, and its product TBA, reflects the relative resistance of ethers and alcohols with a tertiary carbon atom to enzymatic attack under anoxic conditions .

- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods : The synthesis involved several steps, including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain through the Horner–Wadsworth–Emmons olefination .

- Results : The resultant flow process was more efficient, versatile .

Anaerobic Biodegradation of Ethyl tert-butyl Ether (ETBE) and tert-butyl Alcohol (TBA) in Groundwater

Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application Summary : ETBE is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . It offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .

- Methods : ETBE is manufactured industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0,8–1,3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .

- Results : Unlike ethanol, ETBE does not induce evaporation of gasoline, which is one of the causes of smog, and does not absorb moisture from the atmosphere .

- Application Summary : The study investigates tert-butoxy alkanols that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline .

- Methods : A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared . PTBE was prepared by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin .

- Results : Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance . The study also describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol .

Ethyl tert-butyl ether (ETBE) as an Oxygenate Gasoline Additive

tert-Butyl Ethers of Renewable Diols as Oxygenated Additives for Motor Gasoline

- Application Summary : ETBE is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . ETBE offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .

- Methods : ETBE is manufactured industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0,8–1,3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .

- Results : Unlike ethanol, ETBE does not induce evaporation of gasoline, which is one of the causes of smog, and does not absorb moisture from the atmosphere .

- Application Summary : The study investigates tert-butoxy alkanols that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline .

- Methods : A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared . PTBE was prepared by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin .

- Results : Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance . The study also describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHRMJIHAFFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384064 | |

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

133261-10-6 | |

| Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)

![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)